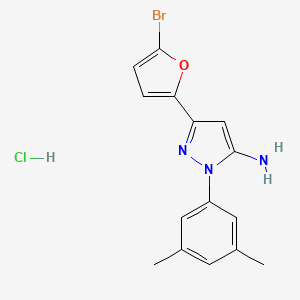

5-(5-bromofuran-2-yl)-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-imine hydrochloride

Description

This compound is a pyrazol-imine derivative featuring a 5-bromofuran substituent and a 3,5-dimethylphenyl group. Its hydrochloride salt form enhances aqueous solubility compared to the free base, making it more amenable to pharmacological or crystallographic studies . The bromine atom on the furan ring introduces electron-withdrawing effects, which may influence electronic distribution, reactivity, and intermolecular interactions (e.g., halogen bonding). Structural analogs, such as 2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine (CAS 1334015-29-0), lack the bromine substituent, highlighting key differences in physicochemical properties .

Properties

IUPAC Name |

5-(5-bromofuran-2-yl)-2-(3,5-dimethylphenyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O.ClH/c1-9-5-10(2)7-11(6-9)19-15(17)8-12(18-19)13-3-4-14(16)20-13;/h3-8H,17H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKKWOYSTXFERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=CC(=N2)C3=CC=C(O3)Br)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354950-04-1 | |

| Record name | 1H-Pyrazol-5-amine, 3-(5-bromo-2-furanyl)-1-(3,5-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354950-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

5-(5-bromofuran-2-yl)-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-imine hydrochloride (CAS No. 1333805-60-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, based on diverse research findings.

- Molecular Formula : C15H15BrClN3O

- Molecular Weight : 368.66 g/mol

- Structure : The compound features a furan ring and a pyrazole moiety, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest (G1 phase) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies showed that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, this compound has shown promising anti-inflammatory effects in animal models. It significantly reduced paw edema in rats induced by carrageenan, suggesting a potential mechanism involving the inhibition of pro-inflammatory cytokines.

Case Studies

- Antitumor Efficacy Study : A study conducted on the MCF-7 cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cells compared to control groups .

- Antimicrobial Screening : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural and Electronic Differences

The primary distinction between the target compound and its non-brominated analog (CAS 1334015-29-0) lies in the furan substituent. Bromination at the 5-position of the furan ring increases molecular weight by ~79.9 g/mol (atomic mass of bromine) and introduces steric and electronic effects.

Table 1: Structural Comparison

| Compound | Substituent on Furan | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Target compound (HCl salt) | 5-Bromo | C₁₅H₁₅BrN₃O·HCl | ~384.67 |

| CAS 1334015-29-0 (free base) | H | C₁₅H₁₅N₃O | ~261.31 |

Note: Molecular weights are calculated based on standard atomic masses .

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound improves water solubility compared to the free base, a common strategy for enhancing bioavailability in drug development. In contrast, the non-brominated analog (CAS 1334015-29-0) lacks ionic character, likely reducing its aqueous solubility .

- Stability: Bromine’s electron-withdrawing effect may stabilize the pyrazol-imine core against hydrolysis or oxidation, whereas the non-brominated analog could exhibit higher susceptibility to degradation.

Computational Analysis

Software such as Multiwfn () could analyze the electronic effects of bromine substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.